N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide
Description
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a sulfonamide derivative featuring a 3,5-dichlorophenylsulfonyl group attached to a 2-acetylphenylamine moiety. This compound belongs to a class of sulfonamides known for their versatility in medicinal chemistry and materials science. Sulfonamides are characterized by their sulfonyl (-SO₂-) bridge, which imparts strong electron-withdrawing effects, enhancing acidity and influencing hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)13-4-2-3-5-14(13)17-21(19,20)12-7-10(15)6-11(16)8-12/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYVXACYZZFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide typically involves the acylation of 2-acetylphenylamine with 3,5-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with varied properties.
| Application | Description |
|---|---|
| Building Block | Used in organic synthesis to create derivatives with potential pharmaceutical applications. |
Biology
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in mediating inflammatory responses, making this compound a candidate for anti-inflammatory drug development.
| Enzyme Target | Inhibition Mechanism |
|---|---|
| COX | Prevents conversion of arachidonic acid to pro-inflammatory mediators. |
| LOX | Inhibits leukotriene synthesis involved in inflammatory processes. |
Medicine
This compound has shown anticancer properties in various studies. For instance, derivatives of this compound were tested against multiple human cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study: A derivative exhibited an IC50 value ranging from 0.89 to 9.63 µg/mL against cancer cell lines including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma) .
| Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 0.89 |
| HL-60 | 9.63 |
| AGS | 5.00 |
Additionally, the compound's ability to induce apoptosis in cancer cells was confirmed through morphological changes observed under microscopy and flow cytometry analysis .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical sensors due to its reactive sulfonamide group which can interact with various substrates.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This inhibition reduces inflammation and has potential therapeutic applications in treating inflammatory diseases and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Acetamide and Oxalamide Derivatives
N-(2-acetylphenyl)acetamide (Compound 1 in ) shares the acetylphenyl group with the target compound but lacks the sulfonamide moiety. X-ray studies reveal that the amide group in acetamide derivatives is out of the plane of the phenyl ring, whereas oxalamate (Compound 2) and oxalamide (Compound 3) derivatives adopt planar conformations due to intramolecular hydrogen bonding . In contrast, sulfonamide derivatives like N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide likely exhibit distinct conformational behavior due to the rigidity of the sulfonyl group and steric effects from chlorine substituents.
Dichlorobenzenesulfonamide Isomers
The position of chlorine substituents significantly impacts properties. For example, N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide () has ortho and para chlorines, while the target compound features meta (3,5) chlorines. The 2,5-dichloro isomer has been used to synthesize novel chalcone hybrids with cytotoxic activity, suggesting that substitution patterns influence biological activity .
Table 1: Key Structural Comparisons
Electronic and Reactivity Profiles
- Acidity : The sulfonamide proton in this compound is more acidic (pKa ~10–12) than amide protons (pKa ~15–18) due to the electron-withdrawing sulfonyl group. This enhances hydrogen-bonding capacity, critical for protein binding .
- This contrasts with asymmetrical 2,5-dichloro derivatives, which may exhibit altered reactivity in nucleophilic substitutions .
Research Findings and Data
Table 2: Bond Parameters from X-ray Studies (Selected Compounds)
- Hydrogen Bonding: Planar oxalamide derivatives form three-centered hydrogen bonds in the solid state, while non-planar acetamides exhibit weaker interactions. The target compound’s sulfonamide group may facilitate stronger intermolecular hydrogen bonds, influencing crystallinity .
Biological Activity
N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
This compound features a sulfonamide moiety attached to a dichlorobenzene ring and an acetylphenyl group. Its structure is pivotal in its interaction with biological targets, influencing its pharmacological properties.
1. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines, including gastric adenocarcinoma (AGS), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60).
Key Findings:
- IC50 Values: The IC50 values for the tested compounds ranged from 0.89 to 9.63 µg/mL across different cancer cell lines, with the highest activity observed in AGS cells .
- Mechanisms of Action: The compound induces apoptosis through mitochondrial membrane depolarization and activation of caspases (caspase-8 and -9), leading to cell cycle arrest in the subG0 phase .
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| AGS | 0.89 | Apoptosis via caspase activation |
| HeLa | 4.50 | Cell cycle arrest |
| HL-60 | 9.63 | Mitochondrial depolarization |
2. Antioxidant Activity
The antioxidant properties of this compound derivatives have also been assessed. These compounds demonstrated significant free radical scavenging activity, particularly against DPPH and ABTS radicals.
Key Findings:
- Derivative 5 exhibited the highest antiradical effect, indicating its potential utility in oxidative stress-related conditions .
3. Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes involved in metabolic processes. Studies indicate that this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µg/mL) |
|---|---|---|
| α-Glucosidase | Competitive | 25.61 ± 0.58 |
| Acetylcholinesterase | Non-competitive | 25.73 ± 0.39 |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Gastric Cancer Model: In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in gastric cancer models by inducing apoptosis and inhibiting tumor growth factors .
- Combination Therapy: When combined with γ-radiation, this compound showed enhanced cytotoxic effects against liver cancer cells (HEPG2), suggesting synergistic potential in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfonamide derivatives often involves sulfonation, amidation, and dehalogenation steps. For example, analogous compounds are synthesized via chlorosulfonic acid treatment of phenolic precursors, followed by quenching in water to form sulfonyl chlorides, which are then reacted with ammonia to yield sulfonamides . For functionalization of the acetylphenyl group, coupling reactions (e.g., using carbodiimide reagents) with 3,5-dichlorobenzenesulfonamide precursors can be employed, as seen in pyrazole derivative syntheses . Optimization should focus on stoichiometric ratios (e.g., excess chlorosulfonic acid for complete sulfonation ), temperature control (-5°C to 25°C for ammonia reactions ), and purification via flash chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., H-bonds stabilizing molecular conformation ).
- FTIR and NMR (¹H/¹³C) confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) and regiochemistry.
- DFT calculations (B3LYP/6-311G(d,p) basis set) validate experimental geometries and predict electronic properties .
Q. How should researchers approach the purification of this compound to achieve high yields and purity?
- Methodological Answer : After synthesis, impurities (e.g., unreacted sulfonyl chloride or byproducts) can be removed via solvent extraction (chlorocarbon solvents for hydrophobic impurities ) and recrystallization (using ethanol/water mixtures). For complex mixtures, automated flash chromatography with gradients of DCM/MeOH (e.g., 0–10% MeOH) effectively isolates the target compound . Purity is confirmed by HPLC (using USP-grade reagents and protocols ).
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity or reactivity of this compound, and how should parameters be validated against experimental data?
- Methodological Answer :
- DFT calculations at the B3LYP/6-311G(d,p) level predict reactivity descriptors (e.g., Fukui functions for electrophilic/nucleophilic sites) and nonlinear optical (NLO) properties .
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., COVID-19 main protease ). Validate computational results by correlating docking scores with in vitro inhibition assays and comparing DFT-optimized geometries with X-ray crystallographic data .
Q. How can Hirshfeld surface analysis and energy framework calculations elucidate intermolecular interactions in crystalline this compound?
- Methodological Answer : Hirshfeld surfaces quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions) by mapping normalized contact distances (dnorm). Energy frameworks (CrystalExplorer) visualize interaction energies (electrostatic, dispersion) between molecular pairs . For example, dominant H-bond interactions (>30% contribution to Hirshfeld surface) can stabilize crystal packing, while weaker π-π interactions may explain solubility limitations .
Q. What methodologies resolve contradictions between experimental observations (e.g., bond lengths, reactivity) and computational predictions for sulfonamide derivatives?
- Methodological Answer : Discrepancies in bond lengths (e.g., S–N or C–O) between X-ray data and DFT predictions often arise from crystal packing effects or basis set limitations. Address this by:
- Using dispersion-corrected functionals (e.g., B3LYP-D3) for improved van der Waals modeling.
- Performing NBO analysis to assess hyperconjugative effects altering bond orders .
- Validating reactivity predictions (e.g., electrophilic sites via Fukui functions) with experimental derivatization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
